molecular formula C9H9N5O2 B2799291 2-[5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl]acetohydrazide CAS No. 1326932-87-9

2-[5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl]acetohydrazide

Cat. No. B2799291
CAS RN: 1326932-87-9
M. Wt: 219.204
InChI Key: PKFBDTUUZZMVNY-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 2-[5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl]acetohydrazide comprises the mentioned components. The pyridine and oxadiazole rings contribute to its overall shape and reactivity. Detailed spectroscopic analyses (FTIR, 1H NMR, and 13C NMR) confirm the compound’s structure .


Chemical Reactions Analysis

The compound’s chemical reactivity likely involves interactions with other molecules, especially in biological systems. For instance, it was tested as a potential telomerase inhibitor, showing promising anticancer activity against various cell lines . Further investigations into its reactivity with specific enzymes and substrates are essential.

properties

IUPAC Name

2-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)acetohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N5O2/c10-12-7(15)5-8-13-14-9(16-8)6-1-3-11-4-2-6/h1-4H,5,10H2,(H,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKFBDTUUZZMVNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=NN=C(O2)CC(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl]acetohydrazide

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